

Application Notes and Protocols for GSK2830371 in Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: GSK 2830371-d4

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Executive Summary

This document addresses the topic of GSK2830371-d4 in the context of drug-drug interaction (DDI) studies. A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the classical DDI profile of GSK2830371 and its deuterated analog, GSK2830371-d4. Specifically, there are no published studies detailing the inhibitory or inductive effects of these compounds on cytochrome P450 (CYP) enzymes or their interactions with key drug transporters. The available research predominantly focuses on the pharmacodynamic interactions of GSK2830371, particularly its synergistic anti-cancer effects when combined with other agents.

This document is structured to first present the known mechanistic information and pharmacodynamic interactions of GSK2830371. Subsequently, it provides generalized, illustrative protocols for standard in vitro DDI assays (CYP450 inhibition and transporter interaction studies) that would be necessary to characterize the DDI potential of a compound like GSK2830371-d4. These protocols are included for informational purposes to guide researchers on the types of experiments required for such an evaluation.

Section 1: Mechanism of Action and Known Pharmacodynamic Interactions of GSK2830371

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1



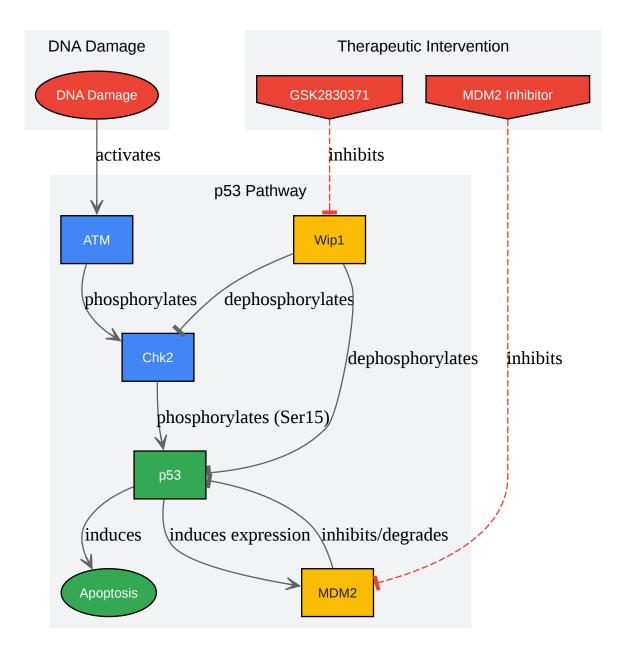




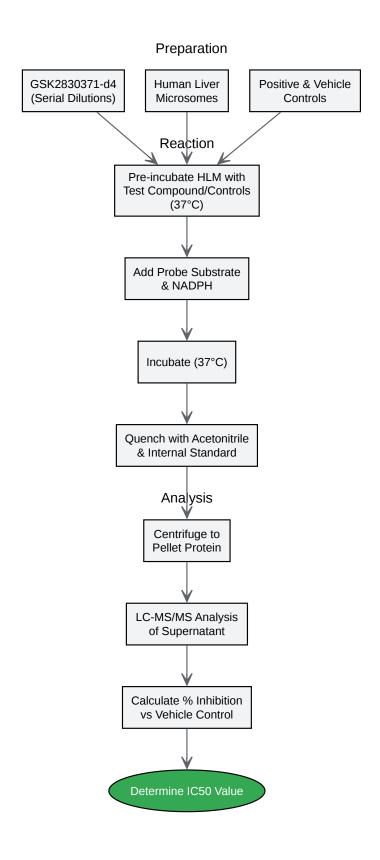
delta (PPM1D).[1][2] Wip1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins involved in the DNA damage response, such as p53, Chk2, H2AX, and ATM.[1] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53. [3][4]

The majority of interaction studies involving GSK2830371 have focused on its ability to potentiate the effects of other anti-cancer drugs. A significant body of research demonstrates that GSK2830371 acts synergistically with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201) in tumor cells with wild-type p53.[5][6][7] This combination leads to enhanced p53 stabilization and activation, resulting in increased apoptosis and reduced cancer cell survival.[5][6] Additionally, GSK2830371 has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin and bortezomib.[4][8]









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